Nicosulfuron-d6
Overview
Description
Synthesis Analysis
Nicosulfuron-d6 is the deuterium labeled Nicosulfuron . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular weight of this compound is 416.44 g/mol . The molecule shows a flexible conformation and there are several H-bond acceptors and donors in it . The crystal structures of the reported form II and two new solvates (methanol and acetonitrile) were revealed for the first time .Chemical Reactions Analysis
Nicosulfuron inhibits acetolactate synthase (ALS) enzyme activity . The degradation of nicosulfuron by P. cucumerina AR1 was achieved by a co-metabolism process and followed a first-order model dissipation . Biodegradation kinetics analysis indicated that, in planktonic lifestyle, nicosulfuron degradation by this strain was glucose concentration dependent, with a maximum specific degradation rate of 1 g/L in glucose .Physical and Chemical Properties Analysis
Nicosulfuron is acidic (pKa = 4.22) and its water solubility is very dependent upon pH . It is stable to hydrolysis at pH 7 and 9, but hydrolyses with a half-life of 15 days at pH 5 .Scientific Research Applications
Impact on Atrazine Biodegradation : Nicosulfuron can inhibit the biodegradation of atrazine, a triazine herbicide. It does so by inducing over-production of reactive oxygen species (ROS) which damages cell membrane integrity, inhibiting the growth of bacteria involved in atrazine degradation (Jiang et al., 2021).
Bacterial Degradation Pathways : A bacterial strain, Pseudomonas fluorescens SG-1, has been identified that can quantitatively dissipate nicosulfuron. This reveals new pathways for sulfonylurea biodegradation, contributing to understanding their environmental fate and toxicity (Carles et al., 2017).
Degradation by Fungal Strain : A fungus, Plectosphaerella cucumerina AR1, can degrade nicosulfuron via a co-metabolism process, potentially offering a method to reduce contamination in aquatic environments (Carles et al., 2018).
Role of Cytochrome P450 in Sweet Corn : Variations in the cytochrome P450 enzyme, specifically CYP81A9, are associated with different sensitivities to nicosulfuron in sweet corn. Understanding these variations can aid in developing herbicide-tolerant crops (Choe & Williams, 2020).
Transcriptome Analysis in Maize : RNA-Seq analysis of maize inbreds shows differential responses to nicosulfuron treatment at the transcriptome level, providing insights into the herbicide metabolism in maize (Liu et al., 2015).
Binding with Human Serum Albumin : Nicosulfuron's interaction with human serum albumin (HSA) leads to secondary structural changes in HSA, indicating potential implications for human exposure to this herbicide (Ding et al., 2010).
Inhibition of Plant Enzymes : Studies on the inhibition of acetolactate synthase (ALS) by nicosulfuron suggest its selective activity in weed control and the potential competitive interactions of different herbicides for binding sites on ALS (Mekki & Leroux, 1994).
Photosynthesis and Physiology in Sweet Corn : Research indicates that C4 photosynthetic enzymes and key gene expressions play crucial roles in enhancing plant adaptability to nicosulfuron stress (Wang et al., 2021).
Microbial Tolerance in Soils : Application of nicosulfuron in agricultural soils influences the microbial community, with an increase in nicosulfuron-tolerant bacteria. This highlights its impact on soil ecosystems (Petrić et al., 2016).
Mechanism of Action
- Nicosulfuron primarily targets acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .
Target of Action
Pharmacokinetics
Action Environment
Future Directions
As the R376 population more rapidly metabolizes nicosulfuron in comparison with the S population, future research could focus on the analysis of DEGs associated with nicosulfuron metabolic resistance . Additionally, the development of methods aiming to reduce contamination by nicosulfuron in aquatic environments could be a potential area of exploration .
Biochemical Analysis
Biochemical Properties
Nicosulfuron-d6, like its parent compound, is involved in biochemical reactions that inhibit the growth of unwanted plants. It interacts with the enzyme acetolactate synthase (ALS), inhibiting its activity . This enzyme is crucial for the biosynthesis of the amino acids valine and isoleucine . By inhibiting ALS, this compound disrupts protein synthesis and plant growth.
Cellular Effects
In cellular processes, this compound has been observed to significantly inhibit the growth of certain plant species . It influences cell function by disrupting sugar metabolism, leading to changes in the activities of key enzymes such as sucrose phosphate synthase and sucrose synthase . These changes can affect energy supply for growth, particularly in plants sensitive to this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with the ALS enzyme. It binds to this enzyme, inhibiting its activity and thereby disrupting the synthesis of key amino acids . This leads to a halt in protein synthesis, affecting plant growth and development .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For instance, it has been observed that the herbicide’s impact on plant growth and sugar metabolism can increase under prolonged exposure . Specific information on the stability, degradation, and long-term effects of this compound in laboratory settings is currently limited.
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Nicosulfuron. In plants, Nicosulfuron affects the glycolysis pathway and the tricarboxylic acid cycle . It interacts with enzymes involved in these pathways, leading to changes in metabolic flux and metabolite levels .
Properties
IUPAC Name |
2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23)/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCOGUMHFFWOJV-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(=O)N(C)C)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676064 | |
Record name | 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189419-41-7 | |
Record name | 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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